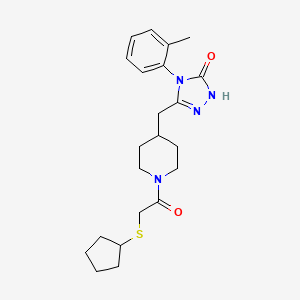
3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-(2-(cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 341.46 g/mol
- CAS Number : 2034490-71-4
This compound contains a triazole ring, a piperidine moiety, and a cyclopentylthio group, which are known to contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of triazole derivatives. The presence of the triazole ring in this compound suggests potential activity against various pathogens. Research indicates that compounds containing triazole structures can inhibit fungal growth and exhibit antibacterial properties due to their ability to disrupt cell membrane integrity and function.
Anti-inflammatory Effects
The cyclopentylthio group is linked to anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This compound may interact with specific inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. For instance, triazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival. The piperidine moiety may enhance bioavailability and receptor binding affinity, further influencing its pharmacological profile.
Case Studies
- In vitro Studies : In laboratory settings, the compound has demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy.
- In vivo Models : Animal studies have shown that administration of this compound leads to reduced inflammation markers in serum following induced inflammatory responses. These results suggest its potential as an anti-inflammatory agent in clinical settings.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃OS |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 2034490-71-4 |
| Antimicrobial Activity | Effective against S. aureus & E. coli |
| Anti-inflammatory Activity | Reduces serum inflammation markers |
Propiedades
IUPAC Name |
3-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-16-6-2-5-9-19(16)26-20(23-24-22(26)28)14-17-10-12-25(13-11-17)21(27)15-29-18-7-3-4-8-18/h2,5-6,9,17-18H,3-4,7-8,10-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQMNSKTHUJXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CSC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














